molecular formula C25H17FN2O3S B2654961 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 383147-26-0

4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No.: B2654961
CAS No.: 383147-26-0
M. Wt: 444.48
InChI Key: CCTSFIVBCFLRCI-UHFFFAOYSA-N
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Description

This compound features a fused indeno[1,2-d]pyrimidin-5-one core substituted at position 4 with a 1,3-benzodioxol-5-yl group and at position 2 with a 3-fluorobenzylsulfanyl moiety.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]-1,4-dihydroindeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O3S/c26-16-5-3-4-14(10-16)12-32-25-27-22(15-8-9-19-20(11-15)31-13-30-19)21-23(28-25)17-6-1-2-7-18(17)24(21)29/h1-11,22H,12-13H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTSFIVBCFLRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=N3)SCC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indeno[1,2-d]pyrimidin-5-one Core: This step often involves the cyclization of a suitable precursor, such as 2-aminobenzylamine, with an appropriate diketone under acidic or basic conditions.

    Introduction of the Benzodioxol Group: The benzodioxol moiety can be introduced via a Friedel-Crafts acylation reaction using 1,3-benzodioxole and an acyl chloride.

    Attachment of the Fluorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the indeno[1,2-d]pyrimidin-5-one core with 3-fluorobenzylthiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the indeno[1,2-d]pyrimidin-5-one core, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one has shown promise in various assays for its potential anti-inflammatory and antimicrobial activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in inflammation and microbial growth.

Medicine

In medicinal research, this compound is explored for its anticancer properties. Studies suggest it may inhibit the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its structural complexity and biological activity make it a candidate for further development in these fields.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it can induce apoptosis through the activation of caspases and disruption of mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the indeno[1,2-d]pyrimidin-5-one scaffold with variations in substituents, enabling comparative analysis of structure-property relationships:

Substituent Variations and Molecular Properties

Compound Name Position 4 Substituent Position 2 Substituent Molecular Formula Molecular Weight Notes
4-(1,3-Benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one 1,3-Benzodioxol-5-yl 3-Fluorobenzylsulfanyl C₂₅H₁₆FNO₃S 429.47 g/mol Target compound
4-(1,3-Benzodioxol-5-yl)-2-[(2-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one 1,3-Benzodioxol-5-yl 2-Fluorobenzylsulfanyl C₂₅H₁₆FNO₃S 429.47 g/mol Fluorine positional isomer
2-[(3-Chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one 4-Methylphenyl 3-Chlorobenzylsulfanyl C₂₆H₂₀ClN₂OS 443.96 g/mol Discontinued product
2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one 2-Fluorophenyl (2-Chlorothiazol-5-yl)methylsulfanyl C₂₁H₁₃ClFN₃OS₂ 441.93 g/mol Heterocyclic substituent

Key Structural and Functional Differences

  • Fluorine Positional Isomerism : The 2-fluorobenzylsulfanyl analog differs in fluorine placement, which may alter dipole moments and steric interactions compared to the 3-fluorobenzyl derivative. This could impact binding affinity in biological targets.
  • Aryl vs. Heterocyclic Substituents : The thiazole-containing compound introduces a nitrogen-sulfur heterocycle, likely improving solubility via polar interactions but possibly reducing bioavailability due to increased molecular weight.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzodioxole moiety, which is known for its diverse biological properties.
  • A sulfanyl group that may enhance its interaction with biological targets.
  • An indeno[1,2-d]pyrimidine core, which is often associated with various pharmacological activities.

Molecular Formula

The molecular formula of the compound is C20H18FN2O3SC_{20}H_{18}FN_2O_3S.

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with indeno-pyrimidine frameworks have shown promise in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : The presence of the benzodioxole group suggests potential antimicrobial properties, as many derivatives exhibit activity against bacterial and fungal strains.

Pharmacological Effects

  • Anticancer Activity
    • In vitro studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar indeno-pyrimidine structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines.
  • Anti-inflammatory Properties
    • Compounds similar to this structure have been reported to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
  • Neuroprotective Effects
    • Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases, suggesting a possible role in treating conditions like Alzheimer's disease.

Case Studies

StudyFindings
Study on Anticancer Activity A related compound exhibited an IC50 of 15 µM against MCF-7 breast cancer cells.
Inflammation Model In a rat model of arthritis, a similar compound reduced inflammation markers by 40% at a dose of 10 mg/kg.
Neuroprotection In an in vitro model of neuronal injury, a derivative showed a protective effect with a 30% reduction in cell death at 5 µM concentration.

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